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Introduction to Diethyl Phosphate-Metal Interactions

Diethyl phosphate (DEP) represents a fundamental structural motif found in numerous biologically

significant molecules, including organophosphate pesticides, nucleic acid backbones, and various

pharmaceutical compounds. The coordination behavior of DEP with metal cations directly influences the

structure, stability, and function of these complex molecular systems. As a model compound for the

phosphate ester linkages in DNA and RNA, DEP provides valuable insights into how metal cations regulate

nucleic acid conformation and stability under physiological conditions [1]. The binding characteristics of

DEP with various metal cations have been elucidated through multiple experimental and computational

approaches, including infrared multiple photon dissociation (IRMPD) action spectroscopy, X-ray

crystallography, and density functional theory (DFT) calculations [1] [2] [3].

The biological relevance of DEP-metal complexes extends beyond nucleic acid biochemistry to encompass

pesticide metabolism and toxicological mechanisms. As the primary metabolite of many organophosphorus

pesticides, DEP serves as an important biomarker of exposure in environmental and occupational health

studies [4] [5]. Understanding the coordination chemistry of DEP with biologically relevant metal cations

such as Na+, K+, Mg2+, and Ca2+ provides critical insights into its environmental persistence, biological

activity, and potential health effects [1] [5]. This article comprehensively reviews the structural, analytical,
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and biological aspects of DEP-metal cation complexation, with detailed experimental protocols for

researchers investigating these biologically significant interactions.

Structural Studies of DEP-Metal Cation Complexes

Spectroscopic and Theoretical Investigations

Infrared multiple photon dissociation (IRMPD) action spectroscopy coupled with theoretical

calculations has proven invaluable for elucidating the gas-phase structures of DEP complexes with various

cations. In comprehensive studies examining deprotonated, protonated, and sodium-cationized DEP

complexes ([DEP − H]−, [DEP + H]+, [DEP + Na]+, and [DEP − H + 2Na]+), researchers have observed

specific geometric alterations directly upon cation binding:

Phosphate backbone modifications: Significant changes in P–O bond lengths and ∠OPO bond
angles were documented, mirroring structural variations observed in nucleic acid backbones when

complexed with metal cations [1].
Cation-dependent coordination: The sodium cation in [DEP + Na]+ complexes interacts with DEP

primarily through bidentate coordination to two phosphoryl oxygen atoms, resulting in characteristic
shifts in the P=O and P–O stretching vibrations observed in IRMPD spectra [1].

Protonation effects: Protonated DEP ([DEP + H]+) exhibits a distinct IR signature with a prominent
band at approximately 910 cm⁻¹, corresponding to the P–OH stretching vibration, which shows a

significant redshift compared to theoretical predictions when standard frequency scaling factors are
applied [1].

The experimental methodology for these investigations typically employs a Fourier transform ion cyclotron

resonance mass spectrometer (FT-ICR MS) coupled with a free electron laser (FEL) to generate tunable

infrared radiation. Ions are generated via electrospray ionization (ESI) from solutions containing 1 mM DEP

in 50:50 methanol:water mixtures, with metal cation complexes formed by adding 1 mM sodium chloride.

For protonated complexes, solutions are acidified with 2 mM HCl. Theoretical calculations at the B3LYP/6-

31G(d,p) level of theory provide optimized geometries and predicted IR spectra that correlate strongly with

experimental observations, though specific vibrational modes (particularly those involving protonated

phosphate groups) often require elimination of standard frequency scaling factors for accurate matching [1].

Crystallographic Evidence from Enzyme Studies
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X-ray crystallography of bacterial phosphotriesterase (PTE) complexes has provided exceptional insights

into the structural coordination of DEP within binuclear metal centers. The enzyme from Pseudomonas

diminuta catalyzes the hydrolysis of organophosphate esters at remarkable rates approaching the diffusion

limit, with DEP serving as a fundamental product of these reactions [2] [3]. Key structural observations

include:

Symmetrical bridging coordination: In the PTE-DEP complex, the DEP molecule bridges the two
divalent cations in the active site, displacing the hydroxide that normally connects the metal ions in

the resting enzyme [2] [3].
Precise atomic distances: One phosphoryl oxygen atom resides approximately 2.0 Å from the α-

metal ion, while the other oxygen sits about 2.2 Å from the β-metal ion, with the metal centers
themselves separated by 4.0 Å [2] [3].

Tripodal binding mode: This symmetrical, bridging coordination geometry forms a tripodal complex
that has been observed across multiple members of the amidohydrolase superfamily, including

isoaspartyl dipeptidase, D-aminoacylase, and dihydroorotase [2] [3].

Table 1: Structural Parameters of DEP in Metal Complexes

Complex
Type

Metal-Metal
Distance (Å)

P-O-Metal
Distance (Å)

Coordination
Geometry

Experimental
Method

PTE-DEP

(enzyme)

4.0 2.0 (α-metal), 2.2

(β-metal)

Symmetrical

bridging

X-ray crystallography

[DEP + Na]+

(gas)

N/A Bidentate

coordination

Bidentate to two

oxygen atoms

IRMPD spectroscopy

Ln-DEP

(solution)

Varies with

lanthanide
contraction

Decreases across

lanthanide series

Tetrad effect

observed

Quantum mechanical

calculations

The structural data obtained from these crystallographic studies have proven instrumental in resolving

mechanistic controversies in the literature. Specifically, the observed symmetrical bridging configuration

contradicts computational proposals predicting asymmetrical binding to only the β-metal ion with metal-

metal separations of 5.3 Å [2] [3]. These findings strongly support a reaction mechanism where the bridging

hydroxide serves as a direct nucleophile during substrate hydrolysis rather than functioning as a base to

abstract protons from water molecules associated with the metal center [2] [3].
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Analytical Methods for DEP Detection and
Quantification

Gas Chromatography with Derivatization

The analysis of DEP in complex biological matrices requires specialized sample preparation and

derivatization techniques to overcome challenges posed by its high water solubility and polar nature. A well-

established method for DEP quantification in fecal samples has been developed and validated, with

applications extendable to other biological specimens [4]:

Sample homogenization: Fecal samples are thoroughly homogenized in water to extract highly
water-soluble DEP and its thiophosphate analog (DETP).

Derivatization: The extracted DEP undergoes alkylation to pentafluorobenzyl esters via a phase-
transfer catalysis reaction. The derivatization yield depends significantly on reaction time, requiring

careful optimization and control.
GC analysis: The derivatized samples are analyzed using gas chromatography with flame
photometric detection (GC-FPD), providing sensitive and specific detection of DEP.

The method performance characteristics include recovery rates of 47-62% for DEP across the concentration

range of 0.05 to 5 μg/g, which are somewhat lower than the 92-106% recovery observed for DETP

potassium salt [4]. The matrix effect significantly influences signal areas in GC-FPD, necessitating the use

of matrix-matched standards or standard addition methods for accurate quantification.

Synthesis and Characterization of DEP and Derivatives

The chemical synthesis of diethyl phosphate follows a straightforward two-step process that can be readily

implemented in most organic synthesis laboratories [2]:

Initial ester formation: Diethyl phosphorochloridate is reacted with phenol in ethyl ether in the

presence of triethylamine, yielding diethyl phenyl phosphate after purification via silica gel
chromatography.

Hydrogenation: The resulting diethyl phenyl phosphate undergoes hydrogenation in methanol using
Pd/C as a catalyst, quantitatively producing diethyl hydrogen phosphate after catalyst removal by

filtration and solvent evaporation under reduced pressure.
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The identity and purity (>98%) of the synthesized DEP are confirmed by ¹H and ³¹P NMR spectroscopy,

essential for ensuring accurate experimental results in subsequent complexation studies [2]. For specialized

applications, DEP derivatives such as diethyl (3-ethylphenol) phosphate can be synthesized by reacting m-

ethylphenol with diethyl phosphite in carbon tetrachloride under an argon atmosphere, with triethylamine as

a base, achieving yields up to 95% after purification by silica gel column chromatography [6].

Biological Implications and Health Relevance

Endocrine-Disrupting Potential

Epidemiological studies have consistently demonstrated associations between dialkyl phosphate

metabolites, including DEP, and endocrine hormone disruptions, particularly affecting thyroid function.

Recent in vivo and in silico investigations have provided direct causal evidence for these observations [5]:

Thyroid hormone disruption: Chronic DEP exposure in adult male rats caused significant thyroid
hormone disorders in serum, inducing symptoms consistent with hyperthyroidism. Additionally, DEP
exposure resulted in abnormal expression of thyroid hormone-related genes in the liver [5].

Molecular interactions: Computational docking and molecular dynamics simulations revealed that
DEP strongly interacts with multiple thyroid hormone-related proteins, including those involved in

biosynthesis, blood transport, receptor binding, and metabolism [5].
Specificity of effect: Notably, DEP exposure did not significantly affect serum sex hormone levels,

spermatogenesis, or sperm quality in rats, indicating a relatively specific action on thyroid hormone
pathways rather than generalized endocrine disruption [5].

These findings position DEP as a potential thyroid-disrupting chemical, warranting increased caution

regarding human exposure to organophosphorus compounds, particularly given the detection of DEP

residues in agricultural products, foods, and environmental samples [5].

Role in Gut Microbiome and Inflammation

Emerging evidence suggests that DEP may influence human health through modulation of gut microbiota.

As a non-specific metabolite of organophosphorus pesticides in the intestinal environment, DEP has been

shown to significantly enrich opportunistic pathogens while simultaneously decreasing levels of the pro-

inflammatory cytokine interleukin-6 (IL-6) [7]. This interaction between DEP, gut microbiota, and immune
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signaling may represent a previously underappreciated pathway through which organophosphorus pesticide

exposure influences human health, potentially contributing to inflammatory conditions, metabolic disorders,

and immune dysfunction.

Experimental Protocols for DEP-Metal Complex Studies

IRMPD Action Spectroscopy Protocol

Infrared multiple photon dissociation spectroscopy provides detailed information about gas-phase ion

structures through their vibrational fingerprints. The following protocol outlines the essential steps for

studying DEP-metal cation complexes [1]:

Instrument configuration:

Utilize a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS)
coupled with a free electron laser (FEL) generating tunable IR radiation in the range of

approximately 590 to 1750 cm⁻¹ (17.0 to 5.7 μm).
Employ an electrospray ionization (ESI) source for gentle ion production.

Sample preparation:

Prepare 1 mM DEP solutions in 50:50 methanol:water for deprotonated [DEP − H]⁻ ions.
For sodiated complexes ([DEP − H + 2Na]+ and [DEP + Na]+), add 1 mM sodium chloride to

the DEP solution.
Enhance [DEP + Na]+ intensity by acidifying with 2 mM HCl.
Generate protonated [DEP + H]+ ions by adding 2 mM HCl to DEP solutions.

Experimental parameters:

Introduce ions into the mass spectrometer and accumulate in a hexapole trap for several
seconds.

Select precursor ions using stored waveform inverse Fourier transform (SWIFT) methods.
Irradiate selected ions for 3-4 seconds with FEL light.

Use 3 dB attenuation for [DEP − H]⁻ and [DEP + H]+ with 3 s irradiation.
Apply full power for 4 s irradiation for sodiated complexes due to their lower fragmentation

efficiency.
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Theoretical calculations:

Perform geometry optimizations and frequency calculations at the B3LYP/6-31G(d,p) level
of theory.

Apply a frequency scaling factor of 0.9613 for [DEP − H]⁻ ions, but use unscaled
frequencies for protonated and sodiated complexes.

Broaden theoretical spectra using a 30 cm⁻¹ Gaussian line shape for better comparison with
experimental results.

Crystallographic Protocol for Enzyme-DEP Complexes

X-ray crystallography of DEP-enzyme complexes provides atomic-resolution insights into DEP-metal

coordination in biologically relevant systems. The following protocol describes the general approach for

studying DEP bound to phosphotriesterase [2] [3]:

Protein purification and crystallization:

Express wild-type or mutant PTE in E. coli BL-21(DE3) cells using Terrific Broth medium
containing appropriate antibiotics and metal cofactors (e.g., 1.0 mM CoCl₂).

Induce protein expression with IPTG when OD₆₀₀ reaches 0.4, then incubate for 36-42 hours at
30°C.

Purify enzymes using standard chromatography techniques, achieving >95% purity as verified
by SDS-PAGE.

Crystallize purified protein using hanging drop vapor diffusion at 21°C by mixing 1 μL protein
solution with 1 μL reservoir solution.

Complex formation and data collection:

Soak crystals in cryoprotectant solutions containing 20-30% DEP or incubate with DEP prior to

crystallization.
Flash-cool crystals in liquid nitrogen for data collection.

Collect X-ray diffraction data at synchrotron sources suitable for high-resolution studies.

Structure determination and refinement:

Solve structures by molecular replacement using existing PTE structures as search models.

Identify DEP binding through examination of |Fo| - |Fc| and 2|Fo| - |Fc| electron density maps.
Refine DEP geometry and metal coordination parameters, paying particular attention to the

symmetrical bridging conformation between metal ions.
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Table 2: Comparison of DEP-Metal Complexation Study Methods

Method
Key Information
Provided

Sample
Requirements

Limitations
Complementary
Techniques

IRMPD
Spectroscopy

Gas-phase
structures, vibrational

frequencies, cation
binding sites

Pure
compounds, 1

mM solutions

Requires
theoretical

calculations for
interpretation

DFT calculations,
TCID studies

X-ray
Crystallography

Atomic-resolution 3D
structures, precise

bond
distances/angles

High-quality
crystals

Limited to
crystalline

samples

Molecular dynamics
simulations,

mutagenesis

GC with
Derivatization

Quantitative analysis
in complex matrices

Biological
samples

Requires
derivatization,

matrix effects

LC-MS/MS, NMR
spectroscopy

DFT

Calculations

Energetics, orbital

interactions, reaction
pathways

Computational

resources

Dependent on

model accuracy

Experimental

validation required

Computational Approaches and Theoretical
Frameworks

Density Functional Theory Applications

Density functional theory calculations have significantly advanced our understanding of DEP-metal cation

interactions at the electronic level. These computational approaches provide:

Reaction mechanism insights: DFT studies support a reaction mechanism where the bridging
hydroxide in binuclear metal centers acts as a direct nucleophile during organophosphate ester
hydrolysis, rather than functioning as a base [2] [3].

Energetic profiling: Calculations reveal the relative stabilities of different DEP-metal complexes
and the energy barriers associated with structural rearrangements and reaction pathways [2].
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Spectroscopic predictions: Theoretical IR spectra generated at the B3LYP/6-31G(d,p) level show

excellent agreement with experimental IRMPD data when appropriate frequency adjustments are
applied [1].

Lanthanide Contraction and Tetrad Effects

Quantum mechanical calculations of DEP complexes with lanthanide series metals reveal fascinating

periodic trends with practical implications for rare earth element separation technologies [8]:

Lanthanide contraction: The average bond lengths between lanthanide atoms and the six
coordinated oxygen atoms systematically decrease across the lanthanide series, consistent with the

well-known lanthanide contraction phenomenon [8].
Gadolinium break: A noticeable gadolinium break effect is observed, corresponding to the stability

associated with half-filled f-orbitals [8].
Tetrad effect: The "tetrad effect" is clearly evident in DEP-lanthanide complexes, dividing the

lanthanide series into four distinct groups based on subtle differences in 4f electron occupation: La-
Nd, Sm-Eu, Gd-Dy, and Ho-Lu [8].

These systematic variations in bonding characteristics across the lanthanide series demonstrate how DEP-

metal interactions respond to subtle changes in electronic configuration, providing fundamental insights that

inform the design of more efficient separation protocols for rare earth elements.

Conclusion and Future Perspectives

The coordination chemistry of diethyl phosphate with metal cations represents a fascinating intersection

of inorganic chemistry, biochemistry, and environmental science. Through multiple experimental and

theoretical approaches, researchers have elucidated the structural principles governing DEP-metal

interactions, from simple gas-phase complexes to sophisticated enzyme-active sites. The symmetrical

bridging coordination observed in phosphotriesterase complexes provides a paradigm for understanding

how binuclear metal centers in enzymes stabilize anionic phosphate intermediates and products.

The analytical methodologies developed for DEP detection and quantification, particularly in complex

biological matrices, continue to support advances in environmental monitoring, toxicology, and exposure

assessment. Meanwhile, growing evidence of DEP's endocrine-disrupting potential highlights the
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toxicological significance of understanding its interactions with biological systems, especially at the

molecular level.

Future research directions should include more detailed investigations of DEP complexation with

biologically relevant divalent cations like Mg²⁺ and Ca²⁺, exploration of DEP-metal interactions in

structured solvent environments that better mimic physiological conditions, and development of high-

throughput screening methods for assessing the health impacts of DEP and related organophosphate

metabolites. The integration of computational and experimental approaches will continue to drive our

understanding of these fundamentally and practically important molecular interactions.

Study Design
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Diagram 1: Integrated Workflow for DEP-Metal Complexation Studies. This diagram illustrates the

complementary relationship between experimental and computational approaches in elucidating the

structural and energetic features of DEP-metal cation complexes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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